molecular formula C30H35NO7 B418172 Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418172
M. Wt: 521.6g/mol
InChI Key: QCYLAORSNUMQFK-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of multiple methoxy groups and a quinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of a base to form an intermediate. This intermediate undergoes cyclization and subsequent esterification with isopropyl alcohol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

Scientific Research Applications

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. The presence of methoxy groups and the quinoline core play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Shares the methoxyphenyl group but lacks the quinoline core.

    2-(3,4-Dimethoxyphenyl)acetaldehyde: Contains similar methoxy groups but differs in its aldehyde functionality.

    3-(3,4-Dimethoxyphenyl)propionic acid: Similar methoxyphenyl structure but with a carboxylic acid group.

Uniqueness

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct biological activities and chemical properties. The combination of methoxy groups and the quinoline structure makes it a versatile compound for various applications.

Properties

Molecular Formula

C30H35NO7

Molecular Weight

521.6g/mol

IUPAC Name

propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H35NO7/c1-16(2)38-30(33)26-17(3)31-21-13-19(18-11-12-23(34-4)25(15-18)36-6)14-22(32)28(21)27(26)20-9-8-10-24(35-5)29(20)37-7/h8-12,15-16,19,27,31H,13-14H2,1-7H3

InChI Key

QCYLAORSNUMQFK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C(=CC=C4)OC)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C(=CC=C4)OC)OC)C(=O)OC(C)C

Origin of Product

United States

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